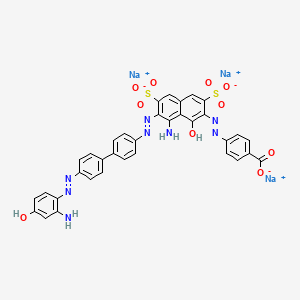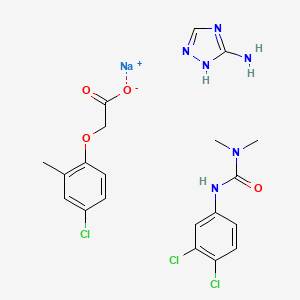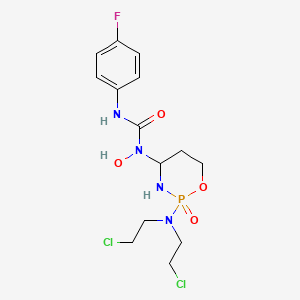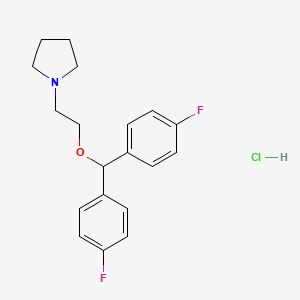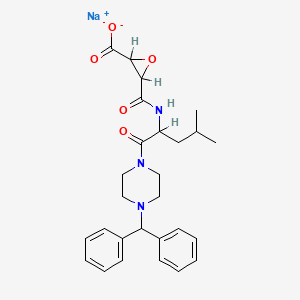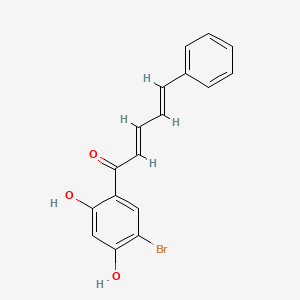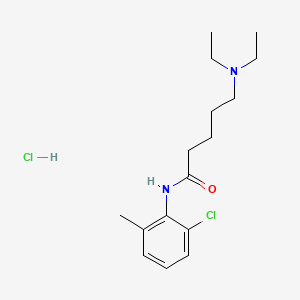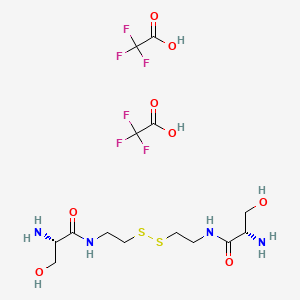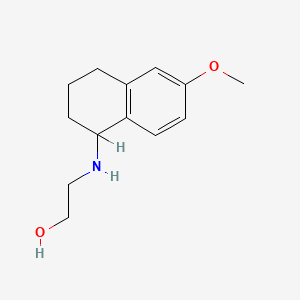
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is a chemical compound with a complex structure It is derived from naphthalene and features a methoxy group and an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.
Amination: The naphthalene derivative undergoes amination to introduce the amino group.
Ethanol Addition: The final step involves the addition of ethanol to form the aminoethanol moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: A precursor in the synthesis of the target compound.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Another related compound with similar structural features.
(6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid: A compound with a similar naphthalene core but different functional groups.
Uniqueness
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminoethanol moiety, in particular, may contribute to its potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
52373-09-8 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H19NO2/c1-16-11-5-6-12-10(9-11)3-2-4-13(12)14-7-8-15/h5-6,9,13-15H,2-4,7-8H2,1H3 |
Clave InChI |
WUEGURCTOLIBIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(CCC2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




